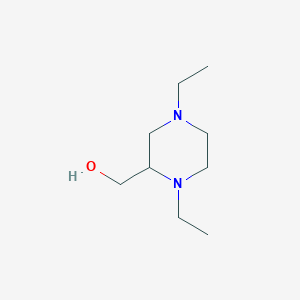![molecular formula C10H8N2O B13968434 2h-[1,3]Oxazino[3,2-a]benzimidazole CAS No. 59474-54-3](/img/structure/B13968434.png)
2h-[1,3]Oxazino[3,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-[1,3]Oxazino[3,2-a]benzimidazole is a heterocyclic compound that combines the structural features of oxazine and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,3]Oxazino[3,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with aldehydes or ketones in the presence of a catalyst. For instance, using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions can yield the desired product with high efficiency .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of eco-friendly catalysts are often emphasized to ensure sustainable and efficient production processes .
Chemical Reactions Analysis
Types of Reactions: 2H-[1,3]Oxazino[3,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
2H-[1,3]Oxazino[3,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Its potential anticancer, antimicrobial, and anti-inflammatory properties are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 2H-[1,3]Oxazino[3,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit the activity of enzymes involved in cell proliferation, leading to apoptosis (programmed cell death). The compound’s structure allows it to bind to DNA or proteins, disrupting their normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
Benzoxazole: Another heterocyclic compound with similar biological activities.
Benzimidazole: Shares the benzimidazole core structure and exhibits a wide range of biological activities.
Oxazine: Contains the oxazine ring and is used in various chemical and biological applications.
Uniqueness: 2H-[1,3]Oxazino[3,2-a]benzimidazole is unique due to its combined structural features of oxazine and benzimidazole, which confer distinct chemical and biological properties. This dual nature allows it to participate in a broader range of reactions and exhibit diverse biological activities compared to its individual components .
Properties
CAS No. |
59474-54-3 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2H-[1,3]oxazino[3,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N2O/c1-2-5-9-8(4-1)11-10-12(9)6-3-7-13-10/h1-6H,7H2 |
InChI Key |
HINOQFFYPXRGKW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C3=CC=CC=C3N=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 9-hydroxy-4-oxo-, ethyl ester](/img/structure/B13968359.png)
![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)

![2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide](/img/structure/B13968375.png)

![6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)




![Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-](/img/structure/B13968411.png)

